molecular formula C12H13NO3 B1599692 2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione CAS No. 545376-10-1

2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1599692
M. Wt: 219.24 g/mol
InChI Key: RJAMSKDRWYAMGF-QMMMGPOBSA-N
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Description

“2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound . It has a molecular weight of 219.24 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their connectivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 . It appears as a white to yellow solid . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.

Scientific Research Applications

Synthesis and Molecular Structure

Research has explored the synthesis and molecular structure of related N-aminoimides, highlighting the significant role of voluminous hydrocarbon parts in facilitating orthogonal electrostatic interactions. This underscores the potential of such compounds in material science for developing materials with specific electrical properties (Struga et al., 2007).

Chemical Derivatives and Biological Evaluation

Further studies have developed new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showcasing methods for their synthesis and opening avenues for the creation of compounds with potential biological activities. The exploration of amino and triazole derivatives suggests these structures could be pivotal in pharmaceutical research (Tan et al., 2016).

Antitumor Potential

Research into 2-hydroxy-1H-isoindolediones has identified a series of derivatives with potent antitumor properties, highlighting the importance of electronic and lipophilic parameters in enhancing cytostatic activity. This work suggests significant potential for these compounds in cancer treatment (Chan et al., 1987).

Development of Polysubstituted Analogs

The synthesis of new polysubstituted isoindole-1,3-diones opens the door to further chemical modifications and the exploration of their properties, including potential pharmaceutical applications. The creation of epoxide and tricyclic derivatives further enriches the chemical space for drug discovery (Tan et al., 2014).

Photophysical Properties for Fluorescent Applications

The study of excited-state intramolecular proton transfer chromophores based on isoindole structures reveals their promising photophysical behavior, offering applications in fluorescent labeling and sensing technologies. Their thermal stability and sensitivity to solvent polarity are particularly noteworthy for designing responsive materials (Deshmukh & Sekar, 2015).

Anticancer Activity and SAR Analysis

Novel isoindole-1,3(2H)-dione compounds containing various functional groups have been synthesized and tested for anticancer activity, demonstrating the impact of substituents on biological activity. This research provides a foundation for the development of new chemotherapeutic agents (Tan et al., 2020).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures, even if specific hazards are not listed.

properties

IUPAC Name

2-[(2S)-4-hydroxybutan-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAMSKDRWYAMGF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471739
Record name 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione

CAS RN

545376-10-1
Record name 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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